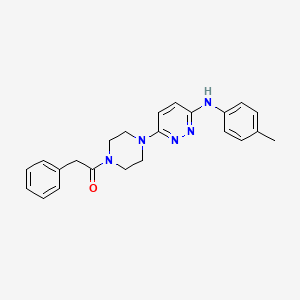

2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antitumor Activity

Research has highlighted the potential antitumor properties of derivatives similar to 2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their anticancer activities, particularly against breast cancer cells. The study found compounds with specific phenyl substitutions to exhibit promising antiproliferative effects, comparable to those of cisplatin, a known effective anticancer drug (Yurttaş et al., 2014).

Synthesis and Characterization

Efforts have been made in synthesizing and characterizing novel derivatives that share structural similarities with 2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone. A study detailed the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating a simple and efficient method for obtaining these compounds with good yield (Bhat et al., 2018).

Antimicrobial Activity

Another area of application is in the development of compounds with antimicrobial properties. For example, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and screened for their antimicrobial activities against a range of bacteria and fungi. These derivatives exhibited notable activity, suggesting their potential as antimicrobial agents (Bhatt et al., 2016).

Mécanisme D'action

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with various biological targets, leading to a variety of physiological effects .

Biochemical Pathways

Pyridazinone derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that these compounds may interact with a variety of biochemical pathways.

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Result of Action

It’s known that pyridazinone derivatives can lead to a variety of physiological effects, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the pharmaceutical properties of pyridazinone derivatives can be influenced by the structural changes on the pyridazinone moiety .

Propriétés

IUPAC Name |

1-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-18-7-9-20(10-8-18)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXFRUBMYALFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2739899.png)

![N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2739905.png)

![2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2739909.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2739910.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)

![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)